4-chloro-N-[4-(cyanomethyl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
Overview
Description
4-chloro-N-[4-(cyanomethyl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound with a complex structure that includes a chloro group, a cyanomethyl group, and a pyrazole ring
Preparation Methods
The synthesis of 4-chloro-N-[4-(cyanomethyl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the chloro group: This step involves the chlorination of the aromatic ring using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the cyanomethyl group: This can be done through a nucleophilic substitution reaction using cyanomethyl chloride.
Formation of the carboxamide group: This step involves the reaction of the intermediate compound with an amine under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
4-chloro-N-[4-(cyanomethyl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions, leading to the formation of substituted products.
Scientific Research Applications
4-chloro-N-[4-(cyanomethyl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(cyanomethyl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved are still under investigation, but it is believed to modulate key signaling pathways in cells.
Comparison with Similar Compounds
4-chloro-N-[4-(cyanomethyl)phenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide can be compared with other similar compounds such as:
4-chloro-N-[4-(cyanomethyl)phenyl]benzamide: This compound has a similar structure but lacks the pyrazole ring.
4-chloro-N-[4-(cyanomethyl)phenyl]-1H-pyrazole-5-carboxamide: This compound is similar but does not have the 1,3-dimethyl substitution on the pyrazole ring.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-[4-(cyanomethyl)phenyl]-2,5-dimethylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-9-12(15)13(19(2)18-9)14(20)17-11-5-3-10(4-6-11)7-8-16/h3-6H,7H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIDUHRISMLTBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=CC=C(C=C2)CC#N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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